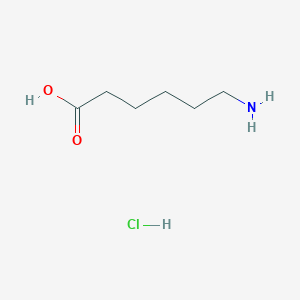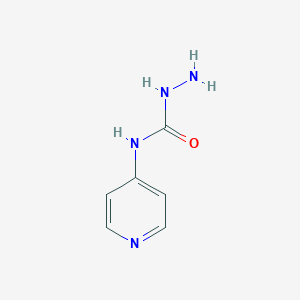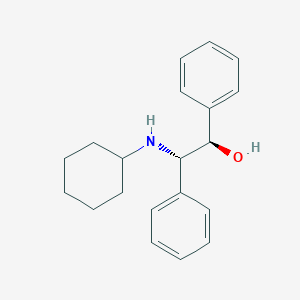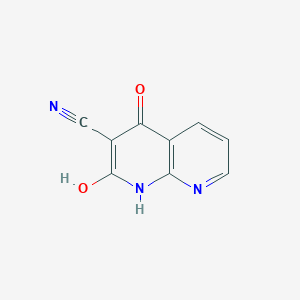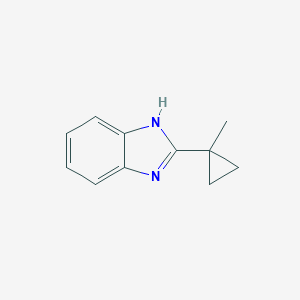
2-(1-methylcyclopropyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methylcyclopropyl)-1H-benzimidazole is an organic compound with the molecular formula C11H12N2. It is also known as omeprazole, which is a proton pump inhibitor that is used to treat gastroesophageal reflux disease (GERD), stomach ulcers, and other acid-related disorders. In addition to its clinical applications, 2-(1-methylcyclopropyl)-1H-benzimidazole has been extensively studied in scientific research for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of 2-(1-methylcyclopropyl)-1H-benzimidazole involves the inhibition of the H+/K+-ATPase enzyme, which is responsible for the secretion of gastric acid in the stomach. By inhibiting this enzyme, 2-(1-methylcyclopropyl)-1H-benzimidazole reduces the production of acid in the stomach, which can help to alleviate acid-related disorders such as GERD and stomach ulcers.
Biochemical And Physiological Effects
In addition to its proton pump inhibition properties, 2-(1-methylcyclopropyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(1-methylcyclopropyl)-1H-benzimidazole in lab experiments is its specificity for the H+/K+-ATPase enzyme. This allows researchers to selectively inhibit acid secretion in the stomach without affecting other physiological processes. However, one limitation of using 2-(1-methylcyclopropyl)-1H-benzimidazole is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-(1-methylcyclopropyl)-1H-benzimidazole. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications beyond its current clinical uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1-methylcyclopropyl)-1H-benzimidazole and to explore its potential as a tool compound for studying other physiological processes.
Synthesis Methods
The synthesis of 2-(1-methylcyclopropyl)-1H-benzimidazole involves several steps, including the condensation of o-phenylenediamine with 2-chloroacetic acid to form 2-(2-carboxyethyl)benzimidazole, which is then cyclized with thionyl chloride to form 2-(1-methylcyclopropyl)-1H-benzimidazole. This synthesis method has been modified and optimized by many researchers to improve the yield and purity of the final product.
Scientific Research Applications
2-(1-methylcyclopropyl)-1H-benzimidazole has been widely used in scientific research for its proton pump inhibition properties. It is commonly used as a tool compound to study the mechanism of acid secretion in the stomach and to investigate the role of proton pumps in various physiological processes. It has also been used in pharmacological studies to evaluate the efficacy and safety of other proton pump inhibitors.
properties
CAS RN |
150649-19-7 |
|---|---|
Product Name |
2-(1-methylcyclopropyl)-1H-benzimidazole |
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-11(6-7-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
XALYOHSTMDJDAO-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
synonyms |
1H-Benzimidazole,2-(1-methylcyclopropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




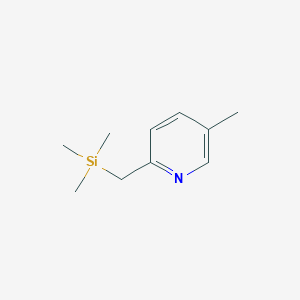

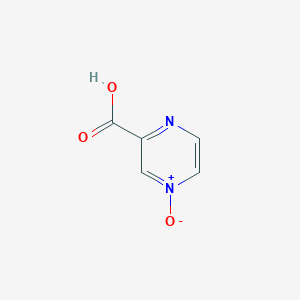
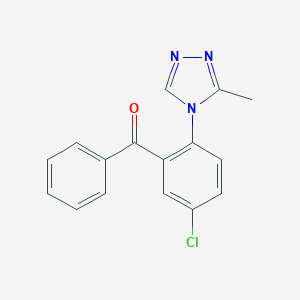
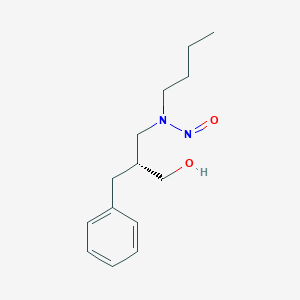
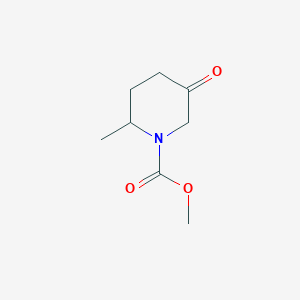
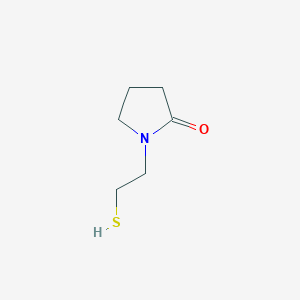
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)
